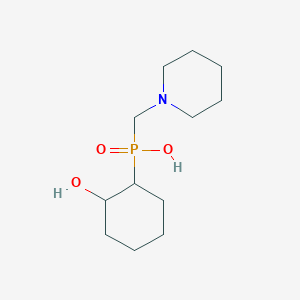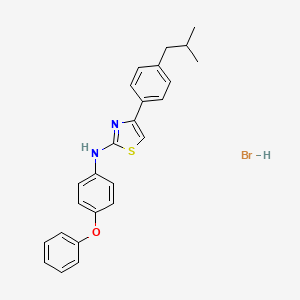
(2-hydroxycyclohexyl)(1-piperidinylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acids are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . They are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .
Synthesis Analysis
Phosphinic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The phosphonic acid functional group features two hydroxy moieties, one P=O double bond, and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties .Chemical Reactions Analysis
Phosphinic acids can undergo a variety of chemical reactions. For example, they can be used in the synthesis of phosphinates and derivatives . They can also participate in oxidative cross-coupling reactions .Physical And Chemical Properties Analysis
As carboxylic acids, phosphinic acids are monoacidic, but replacement of a carboxylic group by a phosphinic one modulates down the pK a of the resulting compounds by one to three units . Moreover, owing to the Csp2 nature of carboxylic acids, their trigonal shape strongly differs from the tetrahedral geometry of phosphinic acids .Mechanism of Action
Safety and Hazards
Future Directions
Phosphinic acids and their derivatives have potential for numerous applications in various research fields including chemistry, biology, and physics . They can be used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
properties
IUPAC Name |
(2-hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO3P/c14-11-6-2-3-7-12(11)17(15,16)10-13-8-4-1-5-9-13/h11-12,14H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIFRLNFQYDAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)(C2CCCCC2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-allyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063029.png)
![1-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5063030.png)
![[2-(1,3-benzothiazol-2-ylthio)ethyl]amine hydrobromide](/img/structure/B5063037.png)

![2-(allylthio)-4-[(5-bromo-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5063041.png)
![1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5063054.png)
![4-[3-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5063072.png)

![methyl N-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5063079.png)
![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)
![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5063115.png)